molecular formula C25H24O12 B1681813 Sl0101 CAS No. 77307-50-7

Sl0101

Cat. No. B1681813
CAS RN: 77307-50-7
M. Wt: 516.4 g/mol
InChI Key: SXOZSDJHGMAEGZ-IGKKHSBFSA-N
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Description

SL0101 is a kaempferol glycoside isolated from the tropical plant F. refracta . It is a cell-permeable, selective, reversible, ATP-competitive p90 Ribosomal S6 Kinase (RSK) inhibitor . It has an IC50 of 89 nM and is a selective RSK1/2 inhibitor, with a Ki of 1 μM .


Synthesis Analysis

The enantioselective syntheses of naturally occurring kaempferol glycoside SL0101 and its analogues have been achieved in 7−10 steps . The routes rely upon a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation to introduce the rhamno-stereochemistry . The asymmetry of the sugar moiety of these kaempferol glycosides was derived from Noyori reduction of an acylfuran .


Molecular Structure Analysis

The molecular structure of SL0101 is complex and involves a kaempferol glycoside . The structure is influenced by the processes of glycosylation, ketone reduction, and dihydroxylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SL0101 include a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation . These reactions introduce the rhamno-stereochemistry to the kaempferol glycoside .

Scientific Research Applications

Synthesis of SL0101 Carbasugar Analogues

  • Scientific Field: Organic Chemistry .
  • Application Summary: SL0101 and its analogues were synthesized using a palladium-catalyzed glycosylation/post-glycosylation approach . This method was used for the enantioselective synthesis of a cyclitol analogue of SL0101, its D-sugar enantiomer, as well as several acetylation pattern analogues .
  • Methods of Application: The synthesis involved a highly regio- and stereospecific palladium-catalyzed allylation and post-glycosylation reaction sequence for the installation of either D- or L-cyclitols . A selective C-2 acylation was carried out on diol 18 via orthoacetate formation and kinetic hydrolysis .
  • Results: The synthesis resulted in the production of SL0101 and its analogues, including its D-sugar enantiomer .

Inhibition of RSK1-2 in Cancer Research

  • Scientific Field: Cancer Research .
  • Application Summary: SL0101 and its analogues have been recognized as inhibitors of RSK1-2, a family of serine/threonine kinases linked to cancer cell growth . These inhibitors have the potential to be chemotherapies for human cancers .
  • Methods of Application: The inhibitors were synthesized and screened for RSK2 inhibitory activities .
  • Results: The inhibitors were found to be effective in inhibiting RSK1-2 .

Inhibition of Proliferation in Glioblastoma Cell Lines

  • Scientific Field: Neuro-Oncology .
  • Application Summary: SL0101 was found to impair the proliferation of glioblastoma cell lines . This effect was not related to the RSK1 status of the cells .
  • Methods of Application: The effects of SL0101 were studied on four different glioblastoma cell lines (LN18, LN229, U87MG, and A172) using a suboptimal concentration of SL0101 (50 μM) .
  • Results: SL0101 was found to inhibit basal and EGF-stimulated proliferation, and it was more potent than 100 nM rapamycin in some of the cells .

Safety And Hazards

The safety data sheet for SL0101 can be found on the Merck KGaA website . For detailed information on safety and hazards, it is recommended to refer to this data sheet.

Future Directions

While the search results do not provide specific future directions for SL0101, its role as a selective RSK1/2 inhibitor suggests potential applications in medical and pharmaceutical research . Further studies could explore its potential uses in these fields.

properties

IUPAC Name

[(2S,3S,4S,5R,6S)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZSDJHGMAEGZ-IGKKHSBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197567
Record name Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-4-Oxo-4h-Chromen-3-Yl 3,4-Di-O-Acetyl-6-Deoxy-Alpha-L-Mannopyranoside

CAS RN

77307-50-7
Record name Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77307-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
634
Citations
JA Smith, DJ Maloney, SM Hecht… - Bioorganic & medicinal …, 2007 - Elsevier
… of specificity of RSK for SL0101 is provided by a unique … SL0101 (1). To further understand the interaction of the NTKD with SL0101(1) we designed and synthesized various SL0101 …
Number of citations: 84 www.sciencedirect.com
M Roffé, FC Lupinacci, LC Soares, GN Hajj… - Cellular Signalling, 2015 - Elsevier
… We confirmed the difference in the effects of SL0101 and BI-D1870 in cellular proliferation … BI-D1870, but not by SL0101. We thus conclude that SL0101 and BI-D1870 induce distinct off-…
Number of citations: 36 www.sciencedirect.com
M Li, Y Li, RM Mrozowski, ZM Sandusky… - ACS Medicinal …, 2015 - ACS Publications
… In fact, the cyclitol analogue 3a was a slightly better inhibitor of RSK than SL0101, albeit the … of the RSK2 NTKD/SL0101 complex. Specifically, we observed SL0101 in a specific 3D …
Number of citations: 30 pubs.acs.org
M Shan, GA O'Doherty - Organic letters, 2010 - ACS Publications
… details behind SL0101’s risk inhibition, we also reported a synthetic approach to SL0101 and … (6) In contrast to the other routes to SL0101, our route also provided access to the d-sugar …
Number of citations: 47 pubs.acs.org
RM Mrozowski, R Vemula, B Wu, Q Zhang… - ACS medicinal …, 2013 - ACS Publications
… affinity for RSK relative to SL0101 in an in vitro kinase … SL0101. However, the efficacy of the 5″-n-propyl analogue to inhibit MCF-7 proliferation was only 2-fold better than for SL0101, …
Number of citations: 28 pubs.acs.org
RM Mrozowski, ZM Sandusky, R Vemula, B Wu… - Organic …, 2014 - ACS Publications
In an effort to improve upon the in vivo half-life of the known ribosomal s6 kinase (RSK) inhibitor SL0101, C4″-amide/C6″-alkyl substituted analogues of SL0101 were synthesized …
Number of citations: 24 pubs.acs.org
M Shan, GA O'Doherty - Organic letters, 2006 - ACS Publications
… on the SAR of SL0101 (Figure 1). As part of an effort to elucidate the role of the sugar and acetyl portion of SL0101 to its activity, we decided to prepare both enantiomers of SL0101 (1a) …
Number of citations: 78 pubs.acs.org
M Li, Y Li, KA Ludwik, ZM Sandusky, DA Lannigan… - Organic …, 2017 - ACS Publications
A convergent synthesis of 5a-carbasugar analogues of the n-Pr-variant of SL0101 is described. The analogues were synthesized in an effort to find compounds with potent in vivo …
Number of citations: 28 pubs.acs.org
JA Smith, DJ Maloney, DE Clark, Y Xu… - Bioorganic & medicinal …, 2006 - Elsevier
… We found that 3Ac-SL0101, like synthetic SL0101, 11 is an effective and specific inhibitor of … Bu-SL0101 and 3Ac-SL0101 would be more potent inhibitors in intact cells than SL0101, we …
Number of citations: 38 www.sciencedirect.com
MK Hilinski, RM Mrozowski, DE Clark… - Bioorganic & medicinal …, 2012 - Elsevier
… equivalent to SL0101. We previously determined that the specificity of SL0101 and its … Herein we present our approach, which has led to the identification of SL0101 analogs that …
Number of citations: 28 www.sciencedirect.com

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